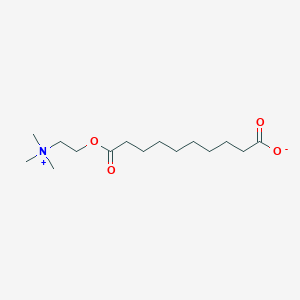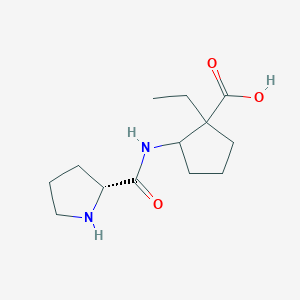
1-Ethyl-2-((R)-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopentane ring substituted with an ethyl group and a pyrrolidine-2-carboxamido group, making it structurally unique and functionally versatile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the ethyl group through alkylation. The pyrrolidine-2-carboxamido group is then introduced via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The cyclopentane ring provides structural rigidity, which can be crucial for binding specificity.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane core but differ in their substituents, affecting their chemical and biological properties.
Pyrrolidine-2-carboxamido derivatives: Compounds with this functional group are often studied for their bioactivity and potential therapeutic applications.
Uniqueness: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and pyrrolidine-2-carboxamido groups on the cyclopentane ring creates a compound with versatile applications and potential for further functionalization.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-ethyl-2-[[(2R)-pyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-2-13(12(17)18)7-3-6-10(13)15-11(16)9-5-4-8-14-9/h9-10,14H,2-8H2,1H3,(H,15,16)(H,17,18)/t9-,10?,13?/m1/s1 |
Clave InChI |
KBPHFYDWUSZKHZ-TTXORMCVSA-N |
SMILES isomérico |
CCC1(CCCC1NC(=O)[C@H]2CCCN2)C(=O)O |
SMILES canónico |
CCC1(CCCC1NC(=O)C2CCCN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



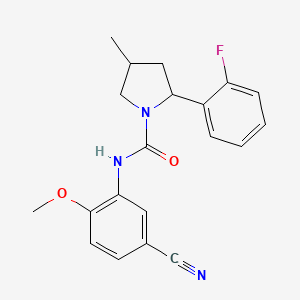
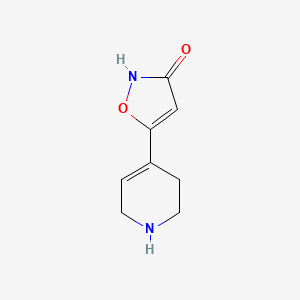
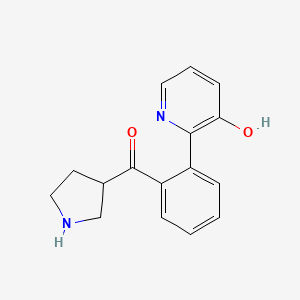
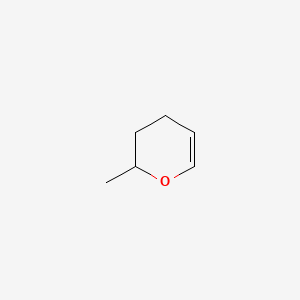
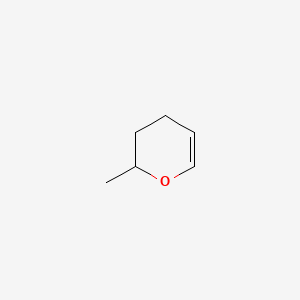
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

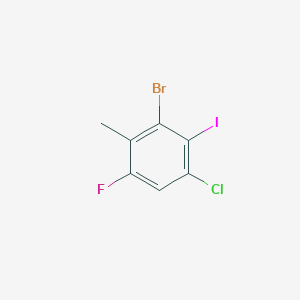

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
